2-iodoterephthalic Acid

Übersicht

Beschreibung

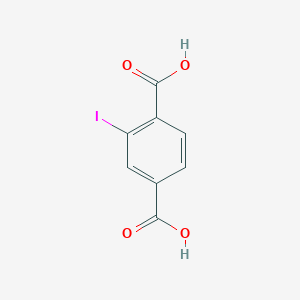

2-Iodoterephthalic acid (2-I-bdc, C₈H₅IO₄, CAS 1829-22-7) is an aromatic dicarboxylic acid featuring two carboxylic acid groups (-COOH) at the 1,4-positions of a benzene ring, with an iodine substituent at the 2-position . It is a white to off-white solid with a molecular weight of 292.03 g/mol, melting point of 299–300°C, and density of 2.138 g/cm³ . The compound is sparingly soluble in water but dissolves in polar organic solvents like DMSO and DMF, making it suitable for coordination chemistry applications .

Synthesis:

2-I-bdc is synthesized via two primary routes:

From 2-aminoterephthalic acid: Diazotization followed by iodination yields 2-I-bdc with ~87% efficiency .

From dimethyl iodoterephthalate: Hydrolysis under basic conditions achieves ~96% yield .

Its iodine substituent introduces a σ-hole, enabling halogen bonding (XB), which enhances its utility in designing metal-organic frameworks (MOFs) for gas adsorption, catalysis, and sensing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodoterephthalic acid can be synthesized through several methods. One common approach involves the iodination of terephthalic acid. This process typically uses iodine and an oxidizing agent, such as nitric acid, to introduce the iodine atom into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with iodine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of metal-organic frameworks (MOFs) has been explored to facilitate the iodination process. These frameworks can provide a controlled environment for the reaction, improving yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodoterephthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Catalysts such as palladium or copper are often employed.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of terephthalic acid can be formed.

Oxidation Products: Oxidation can lead to the formation of terephthalic acid derivatives with different oxidation states.

Coupling Products: Larger aromatic compounds or polymers can be synthesized through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Iodoterephthalic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-iodoterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can engage in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The carboxylic acid groups can form hydrogen bonds, further affecting the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Non-Iodinated Terephthalic Acid (H₂bdc)

H₂bdc (1,4-benzenedicarboxylic acid) lacks the iodine substituent, resulting in distinct structural and functional differences in MOFs:

Key Findings :

- The iodine atom in 2-I-bdc introduces steric and electronic effects, reducing symmetry and increasing pore heterogeneity in MOFs .

- Enhanced halogen bonding in 2-I-bdc-based MOFs improves selectivity for polar/nonpolar vapor mixtures (e.g., benzene/cyclohexane) by 39% compared to non-iodinated analogs .

2,5-Diiodoterephthalic Acid (2,5-I-bdc)

2,5-I-bdc (C₈H₄I₂O₄) features iodine substituents at both 2- and 5-positions, leading to stronger halogen bonding and altered MOF properties:

Key Findings :

- Dual iodine substitution in 2,5-I-bdc enhances XB strength, improving gas adsorption and enabling luminescent Ln³⁺-MOFs for optical sensing .

- Increased iodine content correlates with higher thermal stability due to stronger intermolecular interactions .

Halogen-Substituted Analogs (2-Bromo- and 2-Chloroterephthalic Acids)

Replacing iodine with bromine or chlorine alters MOF performance:

| Property | 2-I-bdc | 2-Br-bdc | 2-Cl-bdc | Reference |

|---|---|---|---|---|

| XB Strength (kJ/mol) | 15–25 | 10–18 | 5–12 | |

| Iodine Adsorption | High capacity | Moderate capacity | Low capacity | |

| Solubility in DMF | 0.1 M | 0.08 M | 0.05 M |

Key Findings :

- Iodine’s larger atomic radius and polarizability result in stronger XB, making 2-I-bdc superior for iodine capture and selective adsorption .

- Bromine and chlorine analogs exhibit weaker interactions, limiting their use in high-selectivity applications .

Data Tables

Table 1. Vapor Adsorption Selectivity of Zn-Based MOFs

| MOF Composition | Benzene/Cyclohexane | 1-Butanol/1-Bromobutane | Reference |

|---|---|---|---|

| [Zn₂(2-I-bdc)₂bpe] | 2.5:1 | 1.2:1 | |

| [Zn₂(bdc)₂bpe] | 1.8:1 | 1.5:1 |

Table 2. Structural Parameters of Iodinated Terephthalic Acids

| Compound | Iodine Positions | Melting Point (°C) | Halogen Bond Strength (kJ/mol) |

|---|---|---|---|

| 2-I-bdc | 2 | 299–300 | 15–25 |

| 2,5-I-bdc | 2, 5 | 310–312 | 25–35 |

| 2-Br-bdc | 2 | 285–287 | 10–18 |

Biologische Aktivität

2-Iodoterephthalic acid, a derivative of terephthalic acid, is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its role in the synthesis of metal-organic frameworks (MOFs) that have implications in drug delivery and environmental remediation.

Chemical Structure and Properties

- Molecular Formula : CHIO

- CAS Number : 1829-22-7

- IUPAC Name : 2-iodo-1,4-benzenedicarboxylic acid

The presence of the iodine atom in its structure enhances the compound's reactivity and interaction with biological molecules, making it a valuable agent in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of this compound against MRSA. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial activity, with MIC values ranging from 2 to 8 µg/mL, suggesting a structure-activity relationship where modifications to the carboxylic acid groups significantly influenced antibacterial potency .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4 | Moderate |

| Derivative A | 2 | High |

| Derivative B | 8 | Low |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The anticancer activity is believed to stem from the compound's ability to generate reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis. In vitro studies have shown that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer .

Synthesis and Applications in MOFs

This compound serves as an essential building block for the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks have applications in catalysis, gas storage, and drug delivery systems.

MOF Synthesis

The synthesis typically involves reacting this compound with metal ions such as cobalt(II) or zirconium(IV) in a solvent like N,N-dimethylformamide (DMF). The resulting MOFs exhibit unique properties due to halogen bonding interactions facilitated by the iodine atom.

| MOF Type | Metal Ion | Surface Area (m²/g) | Application |

|---|---|---|---|

| UiO-66-I | Zirconium(IV) | ~1200 | Gas storage |

| Co-MOF | Cobalt(II) | ~800 | Drug delivery |

Environmental Remediation Potential

Recent research has highlighted the use of iodine-containing MOFs for degrading chemical warfare agents. For instance, UiO-66-I has been shown to degrade dimethyl-4-nitrophenyl phosphate (DMNP) at rates significantly higher than previously reported MOFs, demonstrating its potential in environmental remediation applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-iodoterephthalic acid, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Route 1 : Synthesis from 2-aminoterephthalic acid via diazotization and iodination, achieving ~87% yield. Key factors include precise control of reaction temperature (0–5°C) and stoichiometric excess of iodine .

- Route 2 : Hydrolysis of dimethyl iodoterephthalate under alkaline conditions (e.g., NaOH/ethanol), yielding ~96%. This method avoids hazardous intermediates but requires careful pH monitoring to prevent ester group degradation .

- Experimental Design : Optimize solvent systems (e.g., ethanol vs. THF) and characterize intermediates via TLC or HPLC to track reaction progression.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., iodine at the 2-position) and absence of residual solvents. IR spectroscopy can validate carboxylate group integrity .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity. Compare retention times against commercially available standards .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Data Contradiction Analysis :

- Systematic Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) under controlled temperatures (25°C vs. 40°C). Document protocols to ensure reproducibility .

- Meta-Analysis : Compare datasets from peer-reviewed studies, identifying variables like crystallinity (amorphous vs. crystalline forms) or trace impurities (e.g., residual iodide salts) that may explain discrepancies .

- Advanced Characterization : Employ thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What strategies optimize this compound for use in metal-organic frameworks (MOFs), given its steric and electronic constraints?

- MOF Design Considerations :

- Ligand Functionalization : Introduce co-ligands (e.g., bipyridine) to balance iodine's steric bulk. Use density functional theory (DFT) to model iodine's electron-withdrawing effects on framework topology .

- Solvothermal Synthesis : Screen reaction times (24–72 hrs) and solvent mixtures (DMF/water) to enhance crystallinity. Monitor via powder XRD .

- Performance Metrics : Evaluate iodine's impact on MOF porosity (BET surface area) and catalytic activity (e.g., CO adsorption) .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?

- Comparative Reactivity Study :

- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Track reaction rates via F NMR (if fluorinated substrates are used) .

- Computational Insights : Calculate C–I bond dissociation energies (BDEs) using Gaussian or ORCA software to rationalize kinetic differences vs. Br/Cl derivatives .

- Side-Reaction Mitigation : Monitor for protodeiodination byproducts via GC-MS and optimize base/ligand systems (e.g., KCO vs. CsCO) .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing clustered data in this compound studies (e.g., batch-to-batch variability)?

- Hierarchical Modeling : Use mixed-effects models to account for nested variances (e.g., synthesis batches as random effects). Software: R (

lme4package) or Python (statsmodels) . - Robustness Testing : Apply Grubbs’ test to identify outliers in yield datasets and Levene’s test for homogeneity of variances across experimental groups .

Q. How can researchers design experiments to elucidate degradation pathways of this compound under UV exposure?

- Accelerated Aging Studies :

- Light Source Calibration : Use a solar simulator (AM1.5G spectrum) with controlled irradiance (100 mW/cm). Monitor degradation via UV-Vis spectroscopy (200–400 nm) .

- Product Identification : LC-HRMS to detect iodinated byproducts (e.g., iodobenzoquinones) and propose degradation mechanisms .

Q. Ethical and Reproducibility Considerations

Q. What archival practices ensure long-term reproducibility of this compound research?

- Data Curation : Deposit raw NMR/XRD files in repositories like Zenodo or Figshare. Include metadata (e.g., instrument parameters, calibration details) .

- Protocol Standardization : Adhere to IUPAC guidelines for reporting yields, purity, and characterization methods. Publish detailed supplementary materials (e.g., synthetic videos) .

Eigenschaften

IUPAC Name |

2-iodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKKRPROWYBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395526 | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-22-7 | |

| Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.